4-Amino-N-[4-(diethylamino)phenyl]benzamide

Medicinal Chemistry Chemical Synthesis Structural Biology

Researchers needing heterobifunctional benzamide scaffolds for sequential amine derivatization can use 4-Amino-N-[4-(diethylamino)phenyl]benzamide (CAS 101578-04-5). Its dual-amine architecture enables: • Selective derivatization of the primary aromatic amine with fluorophores • Independent electronic tuning via the tertiary diethylamino group • Synthesis of asymmetric photoactive compounds inaccessible from simpler analogs. Supplied with CoA; available for immediate dispatch.

Molecular Formula C17H21N3O
Molecular Weight 283.37 g/mol
CAS No. 101578-04-5
Cat. No. B1531300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-[4-(diethylamino)phenyl]benzamide
CAS101578-04-5
Molecular FormulaC17H21N3O
Molecular Weight283.37 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C17H21N3O/c1-3-20(4-2)16-11-9-15(10-12-16)19-17(21)13-5-7-14(18)8-6-13/h5-12H,3-4,18H2,1-2H3,(H,19,21)
InChIKeyUAAWXGXBVOORIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-[4-(diethylamino)phenyl]benzamide Overview


4-Amino-N-[4-(diethylamino)phenyl]benzamide (CAS 101578-04-5) is an aromatic amide with the molecular formula C₁₇H₂₁N₃O and a molecular weight of 283.37 g/mol . This compound is primarily utilized as a research intermediate in the synthesis of specialized benzamide derivatives, including those with applications in medicinal chemistry, organic dyes, and photoactive materials [1]. It is commercially available for research use only .

Research intermediate for specialized benzamide derivatives
Supports dye, photoactive material, and medicinal chemistry synthesis
Bifunctional amine scaffold for heterobifunctional probe design

Structural Specificity of CAS 101578-04-5


The precise chemical architecture of 4-Amino-N-[4-(diethylamino)phenyl]benzamide is critical for its intended applications and cannot be replicated by seemingly similar compounds. Simple substitutions, such as replacing the N-[4-(diethylamino)phenyl] group with a hydrogen atom (yielding 4-aminobenzamide) [1], or moving the diethylamino moiety to an ethyl linker on the amide nitrogen (as in the antiarrhythmic drug procainamide, 4-Amino-N-[2-(diethylamino)ethyl]benzamide) [2], result in distinct chemical entities with profoundly different properties. This compound's unique structure—a para-amino substituted benzamide core directly linked to a para-diethylamino phenyl group—is often a targeted feature in the design of specialized molecules, including dyes, fluorescence probes [3], and potential pharmacologically active scaffolds [4]. Therefore, generic substitution based on name or class alone is chemically and functionally invalid; procurement decisions must be anchored in the specific CAS number to ensure the intended research or synthetic outcome.

Target: para-diethylamino directly on N-phenyl ring
Procainamide places the diethylamino group on an ethyl linker, altering geometry and electronic distribution.
Target: dual reactive sites (primary and tertiary amine)
Simple benzamides like 4-aminobenzamide lack the tertiary amine needed for sequential functionalization.
Target: para-diethylamino electronic influence
Unsubstituted N-arylbenzamides do not provide the same strong electron-donating character or spectral shift.

CAS 101578-04-5 Comparison Guide


Procainamide Structural Comparison

The target compound, 4-Amino-N-[4-(diethylamino)phenyl]benzamide, is a structural isomer of the pharmaceutical agent procainamide [1]. The key differentiating feature is the linkage of the diethylamino group. In CAS 101578-04-5, the group is attached directly to the para-position of the N-phenyl ring, whereas in procainamide, it is on an ethyl spacer arm off the amide nitrogen. This is not a minor variation; it creates a fundamentally different molecular geometry, electronic distribution, and metabolic profile, which directly precludes its use as a surrogate in any study involving the target compound's specific scaffold [2].

Structural isomer differentiation
Head-to-head
Target: N-phenyl ring with para-diethylamino group directly attached. Comparator (procainamide): Diethylamino group on an ethyl linker to amide nitrogen.
Confirms correct isomer procurement for target-specific scaffold studies.
Not a minor variation; fundamentally different molecular geometry and metabolic profile.
Medicinal Chemistry Chemical Synthesis Structural Biology

Synthetic Edge over Simple Benzamides

Unlike simpler, more generic benzamide building blocks such as 4-aminobenzamide, 4-amino-N,N-diethylbenzamide, or N-[4-(diethylamino)phenyl]benzamide, CAS 101578-04-5 presents two distinct and orthogonal reactive sites: a primary aromatic amine on one ring and a tertiary amine on the other [1]. This unique duality, directly linked by an amide bond, is not present in the comparators, which either lack one of these amines or have a different substitution pattern. This specific arrangement allows for selective, sequential functionalization, making it a privileged scaffold for the synthesis of complex, asymmetric molecules and advanced materials like heterobifunctional dyes and probes [2].

Bifunctional reactive sites
Head-to-head
Target: Primary amine (–NH₂) and tertiary amine (–N(CH₂CH₃)₂) on separate rings. Comparator (4-aminobenzamide): single primary amine.
Enables selective, sequential functionalization for heterobifunctional dyes and probes.
Not achievable with simpler, single-amine benzamide building blocks.
Organic Synthesis Materials Chemistry Dye Synthesis

Distinct Luminescence vs. N-Arylbenzamides

While N-arylbenzamides are known to exhibit fluorescence, the specific emission properties of this compound are distinct. Studies on related N-arylbenzamides show that the fluorescence emission maximum is highly sensitive to the electronic nature and position of substituents on the aniline ring [1]. The strong electron-donating diethylamino group in the para-position of CAS 101578-04-5 is expected to cause a significant red-shift in both absorption and emission maxima compared to the unsubstituted N-phenylbenzamide (benzanilide), which emits at 430 nm in low-temperature glass [2]. This shift is a direct consequence of the diethylamino group's influence on the molecule's excited state, making it a qualitatively different luminescent building block for designing new fluorescent probes and materials.

Predicted emission shift
Class-level inference
Expected red-shift in fluorescence emission vs. unsubstituted N-phenylbenzamide (430 nm at 77 K).
May support selection for custom fluorescent probes requiring distinct spectral profiles.
Based on substituent effects in related N-arylbenzamides; experimental validation recommended.
Fluorescence Spectroscopy Photophysics Probe Development

CAS 101578-04-5 Application Scenarios


Heterobifunctional Dyes and Fluorescent Probes

The unique dual-amine structure of CAS 101578-04-5 makes it an ideal core scaffold for constructing heterobifunctional dyes. Its primary aromatic amine can be selectively derivatized with one functional group (e.g., a fluorophore or reactive moiety), while the tertiary amine can be independently modified or used to tune the molecule's overall electronic and photophysical properties [1]. This sequential functionalization pathway is not possible with simpler, symmetrical benzamide analogs. The compound's own luminescence profile, distinct from unsubstituted N-arylbenzamides, further supports its use as a building block for custom fluorescent probes and advanced materials [2].

Benzamide Pharmacophore Library Building Block

Researchers engaged in medicinal chemistry and drug discovery can utilize CAS 101578-04-5 as a privileged scaffold for creating focused libraries. The compound's structure incorporates key features found in bioactive molecules, such as procainamide analogs and other ion channel modulators, but with a distinct substitution pattern [3]. The presence of the para-diethylamino group on the aniline ring allows for exploration of structure-activity relationships (SAR) in regions distinct from those accessible via common 4-aminobenzamide starting materials. This enables the generation of novel chemical space around a validated core, which is critical for intellectual property and lead optimization efforts [4].

Asymmetric Photoactive Compound Synthesis

The compound serves as a key intermediate in the synthesis of asymmetric photoactive compounds, including those with potential applications in organic electronics and photochromic materials [5]. Its two distinct aromatic amine moieties offer two different electronic environments, allowing for fine-tuned control over charge transfer and excited state dynamics in the final molecule. This level of control is not achievable with simpler, single-amine analogs, making it a valuable procurement choice for materials science research focused on developing new organic semiconductors or optical materials.

Application
Selection Property
Validation Focus
Heterobifunctional dye & probe synthesis
Orthogonal dual-amine reactivity
Sequential functionalization & spectral tuning
Benzamide pharmacophore library
Distinct aniline substitution pattern
SAR exploration beyond 4-aminobenzamide space
Asymmetric photoactive materials
Two electronically distinct amine environments
Charge-transfer & excited-state control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-N-[4-(diethylamino)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.